molecular formula C17H12IN3O2 B11562924 3-Cyano-4-(2-iodophenyl)-6-oxo-5-(pyridinium-1-yl)-1,4,5,6-tetrahydropyridin-2-olate

3-Cyano-4-(2-iodophenyl)-6-oxo-5-(pyridinium-1-yl)-1,4,5,6-tetrahydropyridin-2-olate

Cat. No.: B11562924
M. Wt: 417.20 g/mol
InChI Key: UIECBOOJUSSXGD-UHFFFAOYSA-N
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Description

3-Cyano-4-(2-iodophenyl)-6-oxo-5-(pyridinium-1-yl)-1,4,5,6-tetrahydropyridin-2-olate is a complex organic compound that features a cyano group, an iodophenyl group, a pyridinium ring, and a tetrahydropyridin-2-olate structure. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-(2-iodophenyl)-6-oxo-5-(pyridinium-1-yl)-1,4,5,6-tetrahydropyridin-2-olate typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridinium ring: This can be achieved through a condensation reaction involving a suitable aldehyde and an amine.

    Introduction of the cyano group: This step might involve a nucleophilic substitution reaction using a cyanide source.

    Attachment of the iodophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using an iodophenyl precursor.

    Formation of the tetrahydropyridin-2-olate structure: This might involve cyclization and oxidation steps.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinium ring or the cyano group.

    Reduction: Reduction reactions might target the cyano group or the ketone group in the structure.

    Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines or thiols.

Major Products

    Oxidation products: Oxidized derivatives of the pyridinium ring or cyano group.

    Reduction products: Reduced forms of the cyano or ketone groups.

    Substitution products: Compounds with substituted phenyl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development: Potential use in the development of pharmaceuticals due to its unique structure and possible biological activities.

Medicine

    Therapeutics: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyano-4-(2-iodophenyl)-6-oxo-5-(pyridinium-1-yl)-1,4,5,6-tetrahydropyridin-2-olate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-3-(2-iodophenyl)-5-oxo-6-(pyridinium-1-yl)-1,4,5,6-tetrahydropyridin-2-olate
  • 3-Cyano-4-(2-bromophenyl)-6-oxo-5-(pyridinium-1-yl)-1,4,5,6-tetrahydropyridin-2-olate

Uniqueness

  • Iodophenyl Group : The presence of the iodophenyl group can impart unique reactivity and biological activity compared to similar compounds with different halogen substituents.
  • Pyridinium Ring : The pyridinium ring can enhance the compound’s ability to interact with biological targets.

Properties

Molecular Formula

C17H12IN3O2

Molecular Weight

417.20 g/mol

IUPAC Name

[4-(2-iodophenyl)-2,6-dioxo-5-pyridin-1-ium-1-ylpiperidin-3-ylidene]methylideneazanide

InChI

InChI=1S/C17H12IN3O2/c18-13-7-3-2-6-11(13)14-12(10-19)16(22)20-17(23)15(14)21-8-4-1-5-9-21/h1-9,14-15H,(H,20,22,23)

InChI Key

UIECBOOJUSSXGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)C2C(C(=C=[N-])C(=O)NC2=O)C3=CC=CC=C3I

Origin of Product

United States

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